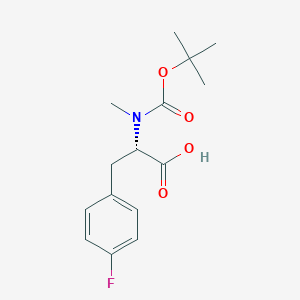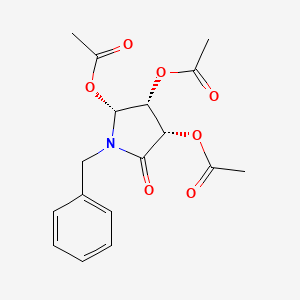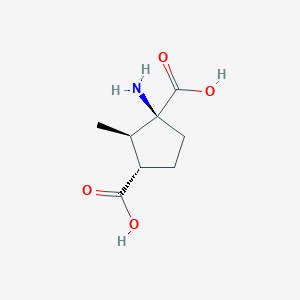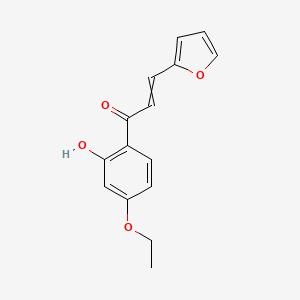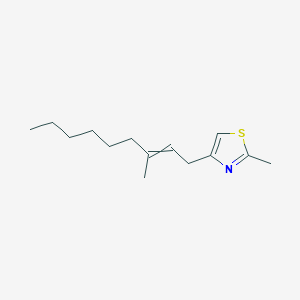diphenyl-lambda~5~-phosphane CAS No. 178943-29-8](/img/structure/B14261882.png)
[1-(Cyclohex-1-en-1-yl)ethenyl](oxo)diphenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohex-1-en-1-yl)ethenyldiphenyl-lambda~5~-phosphane: is a unique organophosphorus compound characterized by its cyclohexene, ethenyl, and diphenyl groups attached to a lambda5-phosphane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)ethenyldiphenyl-lambda~5~-phosphane typically involves the reaction of cyclohexene with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of cyclohexene and diphenylphosphine oxide. These intermediates are then reacted under optimized conditions to maximize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine form, using reagents like lithium aluminum hydride.
Substitution: The ethenyl and cyclohexene groups can participate in substitution reactions, where various substituents can be introduced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Employed in the synthesis of other organophosphorus compounds.
Biology:
- Investigated for its potential as a bioactive molecule in medicinal chemistry.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug design and development due to its unique structural features.
- Explored for its role in enzyme inhibition and other biochemical pathways.
Industry:
- Utilized in the development of advanced materials, such as polymers and catalysts.
- Applied in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism by which 1-(Cyclohex-1-en-1-yl)ethenyldiphenyl-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or other biochemical processes.
Comparación Con Compuestos Similares
Triphenylphosphine: Another organophosphorus compound with three phenyl groups attached to a phosphine core.
Cyclohexylphosphine: Contains a cyclohexyl group attached to a phosphine core.
Diphenylphosphine oxide: Similar structure but lacks the ethenyl and cyclohexene groups.
Uniqueness:
- The presence of both cyclohexene and ethenyl groups in 1-(Cyclohex-1-en-1-yl)ethenyldiphenyl-lambda~5~-phosphane provides unique reactivity and potential applications not found in simpler phosphine compounds.
- Its ability to participate in a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
178943-29-8 |
|---|---|
Fórmula molecular |
C20H21OP |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
[1-(cyclohexen-1-yl)ethenyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H21OP/c1-17(18-11-5-2-6-12-18)22(21,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h3-4,7-11,13-16H,1-2,5-6,12H2 |
Clave InChI |
WHYACTOBJKCMOJ-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CCCCC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)



